molecular formula C12H16O B8750071 3,3,4-Trimethylindan-5-ol CAS No. 65021-24-1

3,3,4-Trimethylindan-5-ol

Cat. No.: B8750071
CAS No.: 65021-24-1
M. Wt: 176.25 g/mol
InChI Key: JZJZRJRTZPKWJD-UHFFFAOYSA-N
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Description

3,3,4-Trimethylindan-5-ol is a methyl-substituted indanol derivative characterized by three methyl groups positioned at the 3, 3, and 4 positions of the indan ring system, with a hydroxyl group at the 5-position. This structural arrangement confers unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to simpler indanol derivatives.

Properties

CAS No.

65021-24-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,3,4-trimethyl-1,2-dihydroinden-5-ol

InChI

InChI=1S/C12H16O/c1-8-10(13)5-4-9-6-7-12(2,3)11(8)9/h4-5,13H,6-7H2,1-3H3

InChI Key

JZJZRJRTZPKWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(CC2)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3,4-Trimethylindan-5-ol with 4-Methylindan-5-ol (CAS 110087-13-3), a structurally related compound documented in the provided evidence . Key differences and implications are outlined below:

Table 1: Structural and Physicochemical Comparison

Property This compound (Theoretical) 4-Methylindan-5-ol (Documented)
Molecular Formula C₁₂H₁₆O C₁₀H₁₂O
Molecular Weight (g/mol) ~176.26 148.2 (calculated from C₁₀H₁₂O)
Substituents 3 methyl groups (3,3,4), 1 hydroxyl 1 methyl group (4), 1 hydroxyl
Hydrophobicity (LogP)* Higher (estimated +0.5–1.0) Moderate (reported ~2.1)
Boiling Point (°C) Elevated (>250, extrapolated) ~230–240 (industry estimates)

*LogP values are theoretical for this compound, based on methyl group contributions.

Key Findings

Steric and Electronic Effects :
The additional methyl groups in this compound introduce significant steric bulk, likely reducing reactivity in substitution or oxidation reactions compared to 4-Methylindan-5-ol. For example, the hydroxyl group in the former may exhibit lower nucleophilicity due to crowding near the aromatic ring .

In contrast, 4-Methylindan-5-ol’s moderate LogP (~2.1) aligns with its use in fragrance and surfactant industries, where balanced solubility is critical .

This contrasts with 4-Methylindan-5-ol, which lacks sufficient substituents for such stability.

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